molecular formula C18H24N4O3 B2748327 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097884-06-3

2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2748327
CAS No.: 2097884-06-3
M. Wt: 344.415
InChI Key: PCJVXYAPGIVPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one features a pyrrolidine ring substituted with a 1,2,3-triazole moiety bearing a methoxymethyl group, linked to a 4-ethoxyphenylacetyl fragment. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for pharmacological studies targeting receptor binding or enzyme inhibition.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-25-17-6-4-14(5-7-17)10-18(23)21-9-8-16(12-21)22-11-15(13-24-2)19-20-22/h4-7,11,16H,3,8-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJVXYAPGIVPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, and it features a complex structure that includes a triazole ring and a pyrrolidine moiety. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species such as Candida and Aspergillus .

Anticancer Properties

Triazole derivatives are known for their anticancer potential. Recent investigations have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis. For example, one study reported that triazole-based compounds had IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancers .

Neuroprotective Effects

Some studies suggest that the compound may exhibit neuroprotective properties. Research on related triazole compounds has indicated their ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : It might act as an allosteric modulator of G-protein-coupled receptors (GPCRs), enhancing or inhibiting signaling pathways critical for cellular responses .

Case Studies

Several case studies highlight the efficacy of triazole-containing compounds:

  • Anticancer Activity in Cell Lines : A study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that certain modifications to the triazole structure increased potency significantly, with some compounds achieving IC50 values below 10 µM against breast cancer cells .
  • Neuroprotective Screening : In another investigation focusing on neuroprotection, triazole derivatives were screened for their ability to inhibit AChE. Compounds similar to the target showed promising results, suggesting potential applications in treating neurodegenerative diseases .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits acetylcholinesterase

Scientific Research Applications

Biological Applications

The compound has been investigated for its potential pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds containing triazole structures often demonstrate antimicrobial properties. The specific application of 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one has been explored in inhibiting bacterial growth and combating fungal infections.

Anti-inflammatory Effects

Studies have suggested that derivatives of triazole can possess anti-inflammatory properties. The compound's potential to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs.

Anticancer Research

The unique structure of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanism of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where the triazole ring is formed through azide and alkyne coupling reactions. Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

Case Studies and Research Findings

Several research studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus strains.
Study BAnti-inflammatory EffectsReduced cytokine production in vitro in macrophage cultures.
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight logP Key Features Reference
Target Compound 4-ethoxyphenyl, pyrrolidine-1,2,3-triazol-1-yl (methoxymethyl) ~375.4* ~2.8† Ethoxy group enhances lipophilicity; triazole-pyrrolidine enhances rigidity N/A
1-(3-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one 3-methoxyphenyl, pyrrolidine-1,2,4-triazol-3-yl (cyclopropylmethyl) 354.45 2.3675 Lower logP due to cyclopropylmethyl; methoxy at 3-position alters electronic effects
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 4-methoxyphenyl, triazole-1-yl 231.25 1.5‡ Simpler structure; lacks pyrrolidine, reducing steric hindrance
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2-one core, bromophenyl, hydroxy-methoxyphenyl 381.23 N/A Antioxidant activity (67–79%); pyridinone core enables hydrogen bonding
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Chlorophenyl, nitro group, piperidine-pyrazole 424.88 N/A Nitro group increases electron-withdrawing effects; pyrazole enhances planarity

*Calculated from molecular formula (C₂₁H₂₇N₃O₃).
†Estimated via comparative analysis with .
‡Predicted based on substituent contributions.

Key Observations:
  • Rigidity vs. Flexibility: The pyrrolidine-triazole scaffold in the target compound introduces conformational rigidity, contrasting with the more flexible pyridinone derivatives in .
  • Electronic Effects : The ethoxy group’s electron-donating nature may improve stability compared to nitro or bromo substituents in , which are electron-withdrawing.

Physicochemical Properties

Property Target Compound 1-(3-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Molecular Weight 375.4 354.45 231.25
logP (Predicted) ~2.8 2.3675 1.5
Polar Surface Area (Ų) ~70 49.787 ~50
Hydrogen Bond Acceptors 5 5 4

Q & A

Q. What are the common synthetic routes for preparing 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves two key steps:
  • Step 1: Formation of the pyrrolidine-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to install the 1,2,3-triazole moiety. This requires a propargyl ether intermediate and an azide-functionalized pyrrolidine .
  • Step 2: Coupling the ethoxyphenyl ketone group using nucleophilic acyl substitution or Friedel-Crafts acylation. Solvent choice (e.g., DMF or dichloromethane) and temperature (40–80°C) significantly impact yield .
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., 5–10 mol% CuI for CuAAC) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), triazole protons (δ 7.5–8.0 ppm), and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • FTIR: Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and triazole C-N stretches at ~1450 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with <5 ppm error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and predicted spectroscopic data for this compound?

  • Methodological Answer:
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies in triazole proton shifts may arise from solvent effects or conformational flexibility .
  • Use molecular dynamics simulations to assess rotational barriers in the methoxymethyl group, which could explain splitting patterns in NMR .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-PDA .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C suggests thermal stability for storage) .

Q. How can researchers design assays to evaluate the compound’s biological activity, given structural similarities to bioactive pyrazoline derivatives?

  • Methodological Answer:
  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare IC50 values with known pyrazoline-based inhibitors .
  • Enzyme Inhibition: Test against acetylcholinesterase (AChE) or COX-2 via Ellman’s method or fluorometric assays, using donepezil or celecoxib as positive controls .

Q. What crystallographic challenges arise when determining the compound’s solid-state structure, and how can they be mitigated?

  • Methodological Answer:
  • Challenges: Low crystal quality due to flexible methoxymethyl and ethoxyphenyl groups.
  • Solutions: Use slow evaporation (e.g., hexane/ethyl acetate) for crystallization. Employ synchrotron X-ray sources to enhance diffraction resolution for small crystals (<0.2 mm) .

Data Contradiction & Optimization

Q. How should researchers address conflicting results in solubility studies (e.g., experimental vs. predicted logP values)?

  • Methodological Answer:
  • Experimental logP: Measure via shake-flask method (octanol/water).
  • Predicted logP: Use software like MarvinSketch or ACD/Labs. Discrepancies >1 unit suggest unaccounted hydrogen bonding (e.g., triazole N-H interactions). Validate with Hansen solubility parameters .

Q. What experimental controls are critical when assessing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer:
  • Include negative controls (no catalyst) to rule out non-catalytic pathways.
  • Use Pd(PPh3)4 (2–5 mol%) with aryl boronic acids. Monitor regioselectivity at the ethoxyphenyl ring via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.